molecular formula C19H20N2O4S B2786850 N-(4-(N-(3-(benzofuran-2-yl)propyl)sulfamoyl)phenyl)acetamide CAS No. 2320722-83-4

N-(4-(N-(3-(benzofuran-2-yl)propyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2786850
CAS No.: 2320722-83-4
M. Wt: 372.44
InChI Key: MHQBLTWEMGCBSK-UHFFFAOYSA-N
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Description

N-(4-(N-(3-(benzofuran-2-yl)propyl)sulfamoyl)phenyl)acetamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzofuran moiety, which is known for its biological activity, and a sulfamoyl group, which contributes to its chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(N-(3-(benzofuran-2-yl)propyl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of benzofuran derivatives. One common approach is the reaction of 2-benzofurancarboxaldehyde with propylamine to form the corresponding amine derivative. This intermediate is then reacted with chlorosulfonic acid to introduce the sulfamoyl group. Finally, the resulting compound is acylated with acetic anhydride to yield the target molecule.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: N-(4-(N-(3-(benzofuran-2-yl)propyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Due to its biological activity, it is studied for potential antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases such as cancer and bacterial infections.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(4-(N-(3-(benzofuran-2-yl)propyl)sulfamoyl)phenyl)acetamide exerts its effects involves interaction with specific molecular targets and pathways. The benzofuran moiety is known to bind to various receptors and enzymes, modulating their activity. The sulfamoyl group enhances the compound's solubility and bioavailability, allowing it to reach its target sites more effectively.

Comparison with Similar Compounds

  • Benzofuran derivatives: These compounds share the benzofuran core structure and exhibit similar biological activities.

  • Sulfonamide derivatives: These compounds contain a sulfamoyl group and are used in various pharmaceutical applications.

Uniqueness: N-(4-(N-(3-(benzofuran-2-yl)propyl)sulfamoyl)phenyl)acetamide stands out due to its unique combination of the benzofuran and sulfamoyl groups, which contribute to its enhanced biological activity and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[4-[3-(1-benzofuran-2-yl)propylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-14(22)21-16-8-10-18(11-9-16)26(23,24)20-12-4-6-17-13-15-5-2-3-7-19(15)25-17/h2-3,5,7-11,13,20H,4,6,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQBLTWEMGCBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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